molecular formula C28H27N5O5S2 B2857935 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 380638-31-3

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2857935
CAS No.: 380638-31-3
M. Wt: 577.67
InChI Key: VNNLOYCMYUTXPF-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C28H27N5O5S2 and its molecular weight is 577.67. The purity is usually 95%.
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Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3S2C_{21}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 432.56 g/mol. The structure includes a dihydroquinoline moiety, which is known for its biological significance, particularly in medicinal chemistry.

Structural Features

FeatureDescription
Molecular FormulaC21H24N4O3S2C_{21}H_{24}N_{4}O_{3}S_{2}
Molecular Weight432.56 g/mol
Key Functional GroupsSulfonamide, Benzamide, Dihydroquinoline
CAS Number5455-89-0

Antimicrobial Properties

Research indicates that compounds containing sulfonamide and quinoline structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against strains resistant to traditional antibiotics.

Case Study: Antibacterial Activity

In a recent study, derivatives of sulfonamide-based compounds were tested against various bacteria. The results demonstrated that certain modifications to the quinoline structure enhanced antibacterial efficacy:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 1 to 32 µg/mL depending on the derivative.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. The presence of the quinoline ring system is associated with cytotoxic effects against various cancer cell lines.

Research Findings

A study published in Biomolecules & Therapeutics reported that the compound exhibited significant cytotoxicity against human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. For instance, the sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and some cancer cells.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusGrowth inhibition
AntibacterialEscherichia coliGrowth inhibition
AnticancerHeLaCytotoxicity
AnticancerMCF-7Cytotoxicity

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5S2/c1-19-18-20(2)30-28(29-19)32-39(35,36)24-15-11-23(12-16-24)31-27(34)22-9-13-25(14-10-22)40(37,38)33-17-5-7-21-6-3-4-8-26(21)33/h3-4,6,8-16,18H,5,7,17H2,1-2H3,(H,31,34)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNLOYCMYUTXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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